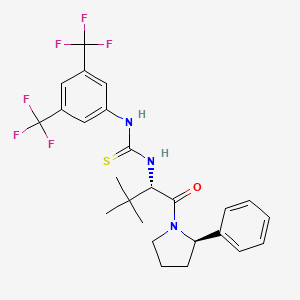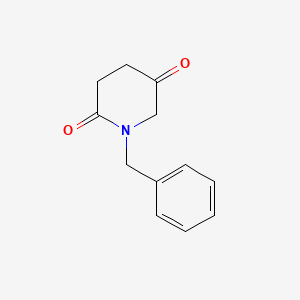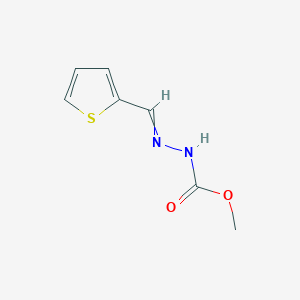![molecular formula C11H7F3N2O2S B14069438 (E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069438.png)
(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethylthio group attached to a benzimidazole ring, which is further conjugated to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced acrylic acid derivatives, and substituted trifluoromethylthio derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethylthio groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be explored for therapeutic uses.
Industry
In industry, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may find applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in covalent bonding with target proteins, leading to the formation of stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness
(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and biological activity compared to its analogs. The trifluoromethylthio group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H7F3N2O2S |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
3-[6-(trifluoromethylsulfanyl)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)19-7-3-6(1-2-9(17)18)10-8(4-7)15-5-16-10/h1-5H,(H,15,16)(H,17,18) |
Clé InChI |
JRAQPUKSOZEIPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C=CC(=O)O)N=CN2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)

![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)






![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)




